molecular formula C25H29ClN4O B1675854 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol CAS No. 5201-88-7

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

货号: B1675854
CAS 编号: 5201-88-7
分子量: 437 g/mol
InChI 键: UNJNCKMZXXZIBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol is a chemical compound of significant interest in immunological and oncological research. Its core research value lies in its potential to modulate regulatory T cell (Treg) function. Tregs are a specialized subset of immune cells that suppress excessive immune responses; while this is crucial for preventing autoimmunity, in the context of cancer, Tregs can inhibit the body's anti-tumor immunity, facilitating tumor growth . This compound belongs to a group of 9-amino-acridine and 4-aminoquinoline derivatives that have been identified as potent downregulators of FoxP3, the master transcription factor that defines Treg lineage and function . By interfering with the DNA-binding activity of FoxP3, this compound can disrupt the Treg suppressive program, thereby potentially boosting anti-tumor immune responses. This mechanism offers a promising strategy for Treg-based immunotherapy . In preclinical studies, analogs within this structural class have demonstrated the ability to selectively abrogate Treg suppressive functions and enhance anti-tumor immunity in both patient-derived samples and murine models, highlighting its value as a research tool for investigating immune pathways and developing new cancer therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O/c26-20-5-6-22-23(7-8-27-24(22)15-20)28-21-13-18(16-29-9-1-2-10-29)25(31)19(14-21)17-30-11-3-4-12-30/h5-8,13-15,31H,1-4,9-12,16-17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJNCKMZXXZIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C=CC(=CC5=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966344
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[(pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5201-88-7
Record name M6407
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005201887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[(pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol , also known as M6407 , is a synthetic derivative of quinoline that has garnered attention for its potential therapeutic applications, particularly in the context of infectious diseases and cancer. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential as an inhibitor of specific biological targets.

  • Molecular Formula : C₁₆H₂₅ClN₄O
  • Molecular Weight : 275.389 g/mol
  • CAS Number : 5201-88-7

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of M6407 in various cell lines. Notably, a study compared its cytotoxic profile to that of chloroquine:

CompoundIC50 (μM)Viability at 500 μM (A549)Viability at 500 μM (L929)
M640712<50%25%
Chloroquine>55.6Significant loss of viabilitySignificant loss of viability

The results indicate that M6407 exhibits significantly lower cytotoxicity compared to chloroquine, maintaining cell viability above 80% at lower concentrations and showing less than 50% loss in viability at higher concentrations after extended exposure .

Antibacterial and Antifungal Activity

The compound has also been assessed for its antibacterial and antifungal properties. In vitro tests demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:

PathogenMIC (μM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that M6407 has a broad spectrum of antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent .

The mechanism by which M6407 exerts its biological effects is still under investigation. However, it is hypothesized that the quinoline moiety plays a crucial role in binding to biological targets involved in disease processes, including enzymes associated with pathogen metabolism and cellular signaling pathways.

Case Studies

  • SARS-CoV-2 Inhibition : A recent study utilized an artificial neural network to predict the inhibitory potential of M6407 against SARS-CoV-2 main protease (Mpro). The compound was identified as a promising candidate with an IC50 value of 12 nM and a binding affinity of −7.8 kcal/mol .
  • Cancer Cell Lines : In tests involving A549 (lung cancer) and L929 (fibroblast) cell lines, M6407 demonstrated a favorable safety profile compared to traditional treatments like chloroquine, indicating its potential utility in cancer therapy .

科学研究应用

Antimalarial Activity

The compound has been studied for its antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of 7-chloroquinoline exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

A study highlighted the synthesis and evaluation of various derivatives of 4-aminoquinoline, demonstrating that modifications to the side chains can enhance efficacy against resistant strains. The lead compounds showed promising results in both in vitro and in vivo models, suggesting their potential as new antimalarial agents .

Neuroprotective Effects

Recent investigations have suggested that compounds similar to 4-[(7-chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol may have applications in treating neurodegenerative diseases associated with amyloid plaque formation, such as Alzheimer's disease. The compound's ability to inhibit the aggregation of amyloid beta peptides has been explored as a mechanism for neuroprotection .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that incorporate various chemical techniques including:

  • Nucleophilic Substitution : The introduction of the chloroquinoline moiety.
  • Amine Coupling : Formation of the pyrrolidine side chains through amine coupling reactions.
  • Purification Techniques : Utilizing column chromatography for purification and characterization via NMR and mass spectrometry.

Case Study 1: Antimalarial Efficacy

In a comparative study, several derivatives of the compound were synthesized and screened for their antimalarial activity against P. falciparum. The results indicated that modifications at the pyrrolidine positions significantly influenced potency, with some derivatives achieving IC50 values in the low nanomolar range .

CompoundIC50 (nM)Strain
Compound A10CQ-S
Compound B5CQ-R
Compound C15CQ-S

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of similar quinoline derivatives against amyloid-beta aggregation. The findings suggested that these compounds could potentially modulate pathways involved in neuronal survival and amyloid plaque formation, providing a basis for further development as therapeutic agents for Alzheimer's disease .

相似化合物的比较

Comparison with Structurally Similar Compounds

Changrolin (2,6-bis[pyrrolidin-1-ylmethyl]-4-[quinazolin-4-ylamino]phenol)

  • Structural Differences: Changrolin replaces the 7-chloroquinoline group with a quinazolin-4-ylamino substituent. Quinazoline is a fused benzene-diazine ring system, distinct from quinoline’s benzene-pyridine structure.
  • Biological Activity: Changrolin exhibits antiarrhythmic and antimalarial properties, attributed to its quinazoline moiety, which may inhibit ion channels or parasitic enzymes . In contrast, the chloroquinoline group in the target compound likely enhances antiviral or antiparasitic effects via mechanisms such as heme polymerization inhibition (as seen in chloroquine derivatives) .
  • Pharmacokinetics: The pyrrolidinylmethyl groups in both compounds improve solubility and membrane permeability, but the chloroquinoline’s electron-withdrawing effects may alter metabolic stability compared to Changrolin’s quinazoline .

Pyronaridine Derivatives (e.g., 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol)

  • Structural Differences: Pyronaridine derivatives substitute the chloroquinoline group with a 6-chloro-2-methoxyacridin-9-yl moiety.
  • Biological Activity: Pyronaridine analogs demonstrate potent antimalarial and antiviral (e.g., SARS-CoV-2) activity. The acridine group enhances DNA/RNA binding, while the chloroquinoline in the target compound may prioritize heme-targeting or protease inhibition .
  • Efficacy: Pyronaridine derivatives show IC₅₀ values < 1 µM against Plasmodium falciparum, comparable to the target compound’s hypothesized antimalarial potency. However, chloroquinoline’s specificity for viral polymerases (e.g., SARS-CoV-2 RdRp) remains understudied .

4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol (Intermediate Compound)

  • Structural Differences: This intermediate lacks the 7-chloroquinoline-4-ylamino group, reducing molecular complexity and target specificity.
  • Biological Activity: Primarily a synthetic precursor, it exhibits minimal standalone bioactivity. The addition of the chloroquinoline moiety in the target compound introduces pharmacophoric elements critical for binding to parasitic or viral targets .

Phenolic Anticancer Agents (e.g., 4-Methyl-2,6-bis(1-phenylethyl)phenol)

  • Structural Differences: These compounds feature bulky 1-phenylethyl substituents instead of pyrrolidinylmethyl groups and lack the chloroquinoline moiety.
  • Biological Activity : Exhibit anticancer activity via apoptosis induction and anti-angiogenesis. The target compound’s pyrrolidinylmethyl groups may reduce cytotoxicity compared to phenylethyl groups but improve solubility for systemic delivery .
  • Mechanistic Contrast: While phenolic anticancer agents target cellular proliferation pathways, the chloroquinoline-pyrrolidine hybrid likely prioritizes pathogen-specific mechanisms (e.g., viral replication inhibition) .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Targets Notable Activity
Target Compound Phenol + Chloroquinoline 7-Chloroquinoline, Pyrrolidinylmethyl Antiviral/Antimalarial Hypothesized RdRp inhibition
Changrolin Phenol + Quinazoline Quinazoline, Pyrrolidinylmethyl Ion channels, Plasmodium enzymes Antiarrhythmic, Antimalarial
Pyronaridine Derivative Phenol + Acridine 6-Chloro-2-methoxyacridine DNA/RNA, Viral polymerases Antimalarial, Antiviral
4-Amino-2,6-bis(pyrrolidinylmethyl)phenol Phenol None (Intermediate) N/A Synthetic precursor
4-Methyl-2,6-bis(1-phenylethyl)phenol Phenol 1-Phenylethyl Cancer cell proliferation Anticancer

Research Findings and Mechanistic Insights

  • Antimalarial Potential: The chloroquinoline group suggests heme-binding activity, akin to chloroquine, but resistance profiles remain uncharacterized.
  • Antiviral Activity: Structural analogs like pyronaridine inhibit SARS-CoV-2 in vivo (EC₅₀ = 0.7 µM), suggesting the target compound’s chloroquinoline group may similarly target viral polymerases .

准备方法

Precursor Synthesis: 4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol

The phenolic precursor (CAS: 85236-51-7) is synthesized via a Mannich reaction, as outlined in PubChem records.

Procedure:

  • Starting Materials:
    • 4-Aminophenol (1 equiv)
    • Pyrrolidine (2.2 equiv)
    • Formaldehyde (37% aqueous, 2.2 equiv)
  • Reaction Conditions:

    • Solvent: Ethanol/water (3:1 v/v)
    • Temperature: 60°C, 12 hours
    • Workup: Neutralization with HCl, extraction with ethyl acetate
  • Yield: ~75% after recrystallization from ethanol.

Characterization:

  • Molecular Formula: C₁₆H₂₅N₃O
  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.65 (s, 2H, aromatic), 4.10 (s, 4H, CH₂N), 3.20–3.05 (m, 8H, pyrrolidine), 1.80–1.70 (m, 8H, pyrrolidine).

Coupling with 7-Chloro-4-aminoquinoline

The quinoline moiety is introduced via nucleophilic aromatic substitution (NAS), as detailed in patent WO2011073322A1.

Procedure:

  • Starting Materials:
    • 7-Chloro-4-aminoquinoline (1 equiv)
    • 4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol (1.05 equiv)
  • Reaction Conditions:

    • Catalyst: Pd(OAc)₂ (5 mol%)
    • Ligand: Xantphos (10 mol%)
    • Base: Cs₂CO₃ (2 equiv)
    • Solvent: Toluene, 110°C, 24 hours
  • Workup:

    • Filtration through Celite®
    • Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
  • Yield: 68%.

Mechanistic Insight:
The palladium-catalyzed coupling facilitates C–N bond formation between the electron-deficient quinoline and the phenolic amine. The bulky Xantphos ligand suppresses undesired homo-coupling.

Alternative Route: One-Pot Mannich-Coupling Approach

A streamlined method combining precursor synthesis and coupling is described in JP5719852B2.

Procedure:

  • Starting Materials:
    • 4-Aminophenol (1 equiv)
    • Pyrrolidine (2.2 equiv)
    • Formaldehyde (2.2 equiv)
    • 7-Chloro-4-aminoquinoline (1 equiv)
  • Reaction Conditions:

    • Solvent: DMF, 100°C, 18 hours
    • Additives: K₂CO₃ (3 equiv)
  • Yield: 62%.

Advantages:

  • Eliminates isolation of the phenolic precursor
  • Reduces solvent waste

Optimization and Challenges

Solvent Effects on Coupling Efficiency

Comparative studies in toluene and DMF reveal:

Solvent Temperature (°C) Yield (%) Purity (%)
Toluene 110 68 98
DMF 100 62 95

Data synthesized from.

Polar aprotic solvents like DMF accelerate the reaction but lower yields due to side reactions.

Catalytic System Optimization

Varying palladium sources and ligands impacts yields:

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 68
Pd₂(dba)₃ BINAP 55
PdCl₂ DPPF 48

Adapted from.

Xantphos’ wide bite angle enhances steric protection, minimizing catalyst deactivation.

Characterization and Analytical Data

Spectroscopic Analysis

  • HRMS (ESI): m/z calcd. for C₂₅H₂₉ClN₄O [M+H]⁺: 437.2004; found: 437.2008.
  • ¹³C NMR (100 MHz, CDCl₃): δ 156.8 (C–O), 149.2 (quinoline C4), 135.6–115.4 (aromatic), 54.3 (CH₂N), 46.8 (pyrrolidine).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 7.2 minutes, confirming >98% purity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol, and what intermediates are critical for its purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of 7-chloro-4-aminoquinoline with a phenol derivative functionalized with pyrrolidinylmethyl groups. A key intermediate is 4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol (CAS: 85236-51-7), which is alkylated and coupled with the quinoline moiety. Purity control requires monitoring intermediates using HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+ mode) to detect residual reagents or side products like Malaridine Impurity 14 (CAS: 1596337-68-6), a dichlorinated byproduct .

Q. How can the structure of this compound be confirmed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., methanol/water), and collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the quinoline-phenol dihedral angle (~45–50°) and pyrrolidine ring puckering parameters are critical validation metrics .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions (e.g., quinoline C-7 chlorine at δ ~140 ppm in ¹³C NMR).
  • FT-IR : Detect phenolic O-H stretch (~3400 cm⁻¹) and pyrrolidine N-H vibrations (~2900 cm⁻¹).
  • HRMS : Use electrospray ionization (ESI+) to observe [M+H]⁺ at m/z 518.05 (calculated for C₂₉H₃₂ClN₅O₂⁺) .

Advanced Research Questions

Q. How does this compound interact with Plasmodium species to exert antimalarial activity, and what resistance mechanisms have been observed?

  • Methodological Answer : The compound (pyronaridine) inhibits heme detoxification in Plasmodium by forming toxic complexes with hemozoin. To study resistance:

In vitro assays : Use SYBR Green I fluorescence to measure IC₅₀ shifts in resistant strains (e.g., K1 chloroquine-resistant P. falciparum).

Genomic analysis : Sequence pfcrt and pfmdr1 genes to identify mutations (e.g., N86Y in pfmdr1) linked to reduced susceptibility.

Molecular docking : Simulate binding to heme using AutoDock Vina; compare binding energies with wild-type vs. mutant targets .

Q. What analytical strategies are recommended for detecting and quantifying impurities in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Key impurities include Malaridine Impurity 15 (C₂₅H₂₃ClN₄O₃, m/z 462.93) and hydrolyzed quinoline derivatives.
  • Forced degradation studies : Expose the compound to heat (40°C, 75% RH), acid (0.1 M HCl), and UV light to simulate stability profiles. Quantify degradation products against USP reference standards .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy against drug-resistant malaria?

  • Methodological Answer :

Analog synthesis : Modify the pyrrolidine substituents (e.g., replace with piperidine) or introduce electron-withdrawing groups on the quinoline ring.

Biological testing : Measure IC₅₀ in P. falciparum 3D7 (chloroquine-sensitive) vs. Dd2 (multidrug-resistant) strains.

Computational modeling : Perform density functional theory (DFT) calculations to correlate substituent electronegativity with heme-binding affinity .

Q. What crystallographic challenges arise when resolving the protonation state of the phenolic oxygen in this compound?

  • Methodological Answer : The phenolic O-H may participate in hydrogen bonding with adjacent pyrrolidine N atoms. To resolve ambiguity:

Neutron diffraction : Provides precise H-atom positions but requires large crystals (>1 mm³).

DFT-assisted refinement : Optimize H positions using Gaussian09 with B3LYP/6-31G* basis set, then refine against XRD data in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。